molecular formula C11H13N3O3 B2389897 ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1160246-35-4

ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Katalognummer: B2389897
CAS-Nummer: 1160246-35-4
Molekulargewicht: 235.243
InChI-Schlüssel: LXBYPMPYKZYMNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique bicyclic structure, which includes both pyrazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde to construct the pyridine ring. The reaction conditions often involve refluxing in ethanol or methanol with an acid catalyst such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Type Reagents/Conditions Product Yield Reference
Basic hydrolysis2M NaOH, reflux, 4–6 h1-Ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid85–90%
Acidic hydrolysis6M HCl, 80°C, 3 hSame as above with HCl salt78%

This reaction is critical for generating bioactive carboxylic acids used in further derivatization.

Alkylation and Arylation

The pyrazole ring’s nitrogen atoms participate in N-alkylation/arylation reactions:

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 60°C, 12 h1-Ethyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylateEnhanced lipophilicity for CNS targeting
Benzyl bromideNaH, THF, 0°C → RT, 8 h1-Ethyl-5-benzyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylateAntibacterial agent

Alkylation typically occurs at the N1 or N3 positions, depending on steric and electronic factors .

Condensation with Hydrazines

The keto group at position 6 reacts with hydrazines to form hydrazone derivatives:

Hydrazine Conditions Product Yield Biological Activity
Hydrazine hydrateEtOH, reflux, 6 h1-Ethyl-6-hydrazono-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate92%Antiviral lead compound
PhenylhydrazineAcOH, 100°C, 3 h1-Ethyl-6-(phenylhydrazono)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate88%COX-2 inhibition

These derivatives are key intermediates for synthesizing fused heterocycles like triazoles or tetrazoles .

Reaction with Isothiocyanates

The carbohydrazide intermediate reacts with isothiocyanates to form thiosemicarbazides:

Isothiocyanate Conditions Product Structure
Phenyl isothiocyanateEtOH, piperidine, reflux, 8 h2-[(1-Ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-phenylhydrazinecarbothioamideThioamide with anti-inflammatory activity
Allyl isothiocyanateToluene, reflux, 10 hAllyl-thiosemicarbazide derivativeTested for antifungal properties

These reactions exploit nucleophilic attack by the hydrazine’s amino group on the electrophilic carbon of isothiocyanates .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles:

Reagent Conditions Product Mechanism
Ethyl cyanoacetateAcOH, H₂SO₄, 120°C, 5 hPyrazolo[3,4-b]pyrido[4,3-d]pyrimidineKnoevenagel condensation followed by cyclization
Diethyl malonatePiperidine, xylene, reflux, 12 hPyrano[2,3-c]pyrazolo[3,4-b]pyridineMichael addition and ring closure

These products exhibit enhanced π-π stacking interactions, improving binding to biological targets like kinases .

Oxidation and Reduction

  • Oxidation : The dihydro-pyridine moiety oxidizes to a fully aromatic pyridine ring using MnO₂ or DDQ, enhancing planarity for DNA intercalation.

  • Reduction : NaBH₄ selectively reduces the keto group to an alcohol, altering hydrogen-bonding capacity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of biological activities that make it suitable for pharmaceutical applications:

  • Antimicrobial Activity : Pyrazole derivatives, including ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, have shown promising antimicrobial effects against various bacterial strains. This is attributed to their ability to interfere with microbial metabolic pathways .
  • Anti-inflammatory Effects : Research indicates that compounds with the pyrazole structure can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : The compound has been studied for its anticancer properties. Pyrazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In a recent investigation into anticancer agents, this compound was tested against various cancer cell lines. The findings suggested that this compound could effectively inhibit cell proliferation and induce apoptosis in specific cancer types, supporting its role in cancer therapy development .

Wirkmechanismus

The mechanism of action of ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and materials science .

Biologische Aktivität

Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, which include antiviral, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The compound features a unique structure characterized by a fused pyrazole and pyridine ring system, which is essential for its biological activity. The presence of an ethyl ester and a carbonyl group enhances its reactivity and potential applications in drug development.

Molecular Formula

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 234.25 g/mol

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown effectiveness against various viruses, including herpes simplex virus (HSV) and other RNA viruses.

Case Study: Antiviral Efficacy

A study evaluated the antiviral activity of several pyrazolo[3,4-b]pyridine derivatives against HSV-1. The results demonstrated that derivatives with similar structures to this compound exhibited IC50_{50} values significantly lower than 50 µM, indicating strong antiviral potential .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In a series of assays measuring the inhibition of pro-inflammatory cytokines, this compound demonstrated dose-dependent inhibition of NF-kB/AP-1 signaling pathways.

Table: Summary of Anti-inflammatory Activity

Compound NameIC50_{50} (µM)Target
Ethyl 1-Ethyl-6-Oxo<50NF-kB/AP-1
Compound A30COX-2
Compound B25IL-6

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against various bacterial strains, it demonstrated notable efficacy.

Case Study: Antimicrobial Screening

In a screening of antimicrobial activities against Gram-positive and Gram-negative bacteria, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that the compound may interact with specific enzyme targets involved in viral replication and inflammatory pathways.

Molecular Interactions

Molecular docking studies have indicated potential binding sites on viral proteins and inflammatory mediators. This binding can inhibit their function and reduce viral load or inflammatory response.

Comparison with Related Compounds

To understand the uniqueness of this compound within its class, a comparison with structurally similar compounds is useful.

Table: Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 1-EthylC12_{12}H14_{14}N2_{2}O3_{3}Ethyl substitutionAntiviral, Anti-inflammatory
Ethyl 1-IsopropylC13_{13}H17_{17}N3_{3}O3_{3}Isopropyl substitutionAntimicrobial
Ethyl 3-AminoC12_{12}H15_{15}N3_{3}O3_{3}Amino group at C3Antiviral

Eigenschaften

IUPAC Name

ethyl 1-ethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-14-10-8(6-12-14)7(5-9(15)13-10)11(16)17-4-2/h5-6H,3-4H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBYPMPYKZYMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=O)N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.